![molecular formula C22H17F3N6O3 B2374510 5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170904-79-6](/img/structure/B2374510.png)
5-(4-ethylphenyl)-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the oxadiazole and pyrrolo[3,4-d][1,2,3]triazole rings, as well as the trifluoromethyl group .Physical And Chemical Properties Analysis
The compound’s physical and chemical properties would be influenced by its functional groups. For example, the trifluoromethyl group is highly electronegative, which could make the compound more polar .Scientific Research Applications
Synthesis and Biological Activities
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole rings, such as the chemical , are synthesized through bioisosterism principles and exhibit significant biological activities, including anti-protozoal and anti-cancer properties. These compounds are designed and obtained via 1,3-dipolar cycloaddition reactions, showcasing their versatility in chemical synthesis and potential in therapeutic applications (Dürüst et al., 2012).
Antimicrobial Activities
Newly synthesized triazoles bearing 1,2,4-oxadiazole and phenylsulfonyl groups have shown anticancer activities against specific cell lines, indicating their potential in developing new therapeutic agents. The structural elucidation and biological evaluation of these compounds provide insights into their mechanism of action and efficacy (Dürüst et al., 2014).
Antitubercular and Antimicrobial Properties
Triazole analogs synthesized through multistep sequences have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis and antimicrobial activity against various bacteria and fungi. These compounds have shown promising results, highlighting their potential in addressing infectious diseases (Patel et al., 2010).
Antioxidant and Anti-inflammatory Effects
Certain thiazolo[3,2-b]-1,2,4-triazoles have been studied for their protective effects against ethanol-induced oxidative stress in mouse brain and liver, demonstrating the potential of these compounds in preventing oxidative damage and inflammation in tissues (Aktay et al., 2005).
properties
IUPAC Name |
5-(4-ethylphenyl)-3-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N6O3/c1-2-12-6-8-15(9-7-12)31-20(32)17-18(21(31)33)30(29-27-17)11-16-26-19(28-34-16)13-4-3-5-14(10-13)22(23,24)25/h3-10,17-18H,2,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCCAAPVNQHGBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

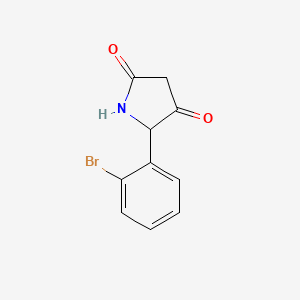
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2374428.png)
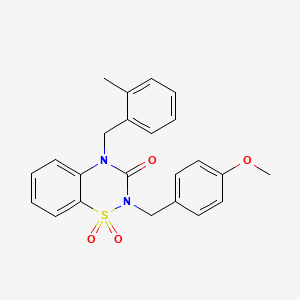
![N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2374432.png)
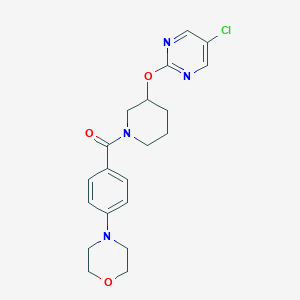
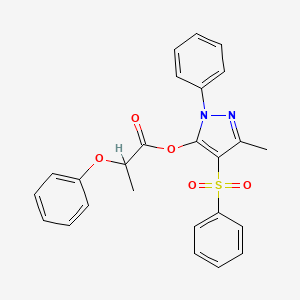


![6-chloro-N-{tricyclo[5.2.1.0^{2,6}]decan-8-yl}pyridine-3-carboxamide](/img/structure/B2374439.png)
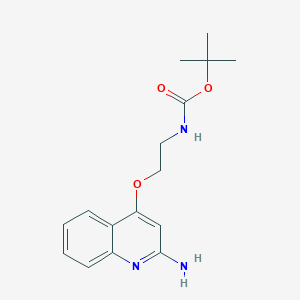

![1'-(2-Phenylbutanoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2374444.png)
![6-Methyl-3-[2-oxo-2-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]ethyl]pyrimidin-4-one](/img/structure/B2374446.png)
![N-(2-chlorobenzyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2374448.png)